![molecular formula C10H11ClF3N3 B155422 1-[3-Cloro-5-(trifluorometil)piridin-2-il]piperazina CAS No. 132834-59-4](/img/structure/B155422.png)

1-[3-Cloro-5-(trifluorometil)piridin-2-il]piperazina

Descripción general

Descripción

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine, also known as 3C5TFP, is a heterocyclic amine that has been used in various scientific and industrial applications. It is a colorless, odorless, and non-toxic compound that has been found to be highly stable and has a low volatility. 3C5TFP has been used in the synthesis of many organic compounds and has been used in the pharmaceutical industry for the synthesis of drugs. It is also used in the production of dyes and pigments, as well as in the production of pesticides, herbicides, and fungicides.

Aplicaciones Científicas De Investigación

Desarrollo de Agentes Antibacterianos

Una de las aplicaciones más destacadas de la 1-[3-Cloro-5-(trifluorometil)piridin-2-il]piperazina es en el desarrollo de agentes antibacterianos. Un derivado de este compuesto, ML267, ha demostrado ser un potente inhibidor de la fosfopanteteinil transferasa bacteriana (PPTasa), la cual es esencial para la viabilidad y virulencia de las células bacterianas . Esta inhibición puede impedir el crecimiento bacteriano y atenuar el metabolismo secundario, lo que la convierte en un objetivo valioso para nuevos fármacos antibacterianos, especialmente contra cepas resistentes como el Staphylococcus aureus resistente a la meticilina (MRSA) .

Investigación Agroquímica

La porción de trifluorometilpiridina, un componente estructural clave de la this compound, se utiliza ampliamente en la investigación agroquímica. Contribuye al desarrollo de ingredientes activos en pesticidas debido a sus propiedades fisicoquímicas únicas. La presencia del grupo trifluorometilo mejora la actividad biológica de los agroquímicos, proporcionando protección a los cultivos contra las plagas .

Intermediarios Farmacéuticos

Este compuesto sirve como intermediario en la síntesis de varios ingredientes farmacéuticos. Su estructura única se aprovecha para crear moléculas con las propiedades deseadas, como mayor potencia o estabilidad. El grupo trifluorometilo, en particular, es una característica común en muchos productos farmacéuticos debido a su capacidad para influir en los perfiles farmacocinético y farmacodinámico de los fármacos .

Ciencia de Materiales

En la ciencia de materiales, la this compound se puede utilizar para modificar las propiedades superficiales de los materiales. Su estructura química permite la introducción de porciones fluoradas, que pueden conferir hidrofobicidad, resistencia a la degradación y otras características deseables a los materiales .

Optimización de la Síntesis Química

El compuesto también se utiliza en la síntesis química para optimizar las reacciones. Su reactividad se puede aprovechar para mejorar los rendimientos, reducir los tiempos de reacción y mejorar la selectividad de los procesos químicos. Esto es particularmente valioso en la síntesis de moléculas complejas donde la precisión y la eficiencia son cruciales .

Química Analítica

En química analítica, los derivados de la this compound se pueden utilizar como estándares o reactivos. Su comportamiento consistente y predecible los hace adecuados para su uso en diversas técnicas analíticas, como la cromatografía o la espectrometría de masas, para identificar o cuantificar otros compuestos .

Safety and Hazards

“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine” is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation. Protective measures such as wearing gloves, protective clothing, and eye/face protection are recommended. If it comes in contact with skin, washing with plenty of soap and water is advised. Avoid breathing dust/fume/gas/mist/vapors/spray .

Mecanismo De Acción

Target of Action

The primary target of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine is the bacterial Phosphopantetheinyl transferase (PPTase) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine exhibits submicromolar inhibition of bacterial Sfp-PPTase . This means it binds to the active site of the enzyme, preventing it from catalyzing its normal reaction.

Biochemical Pathways

The inhibition of PPTase by 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine affects the secondary metabolism of bacteria By inhibiting PPTase, this compound thwarts bacterial growth .

Result of Action

The result of the action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine is the attenuation of production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . This leads to a decrease in bacterial growth and virulence .

Action Environment

The action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine can be influenced by environmental factors. For instance, efflux mechanisms in bacteria like Escherichia coli can lead to resistance against this compound . Additionally, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .

Propiedades

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClF3N3/c11-8-5-7(10(12,13)14)6-16-9(8)17-3-1-15-2-4-17/h5-6,15H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIPRMGRQRYRRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349866 | |

| Record name | 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132834-59-4 | |

| Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132834-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

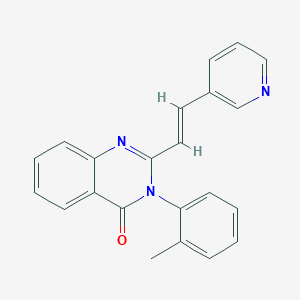

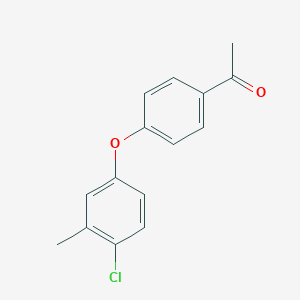

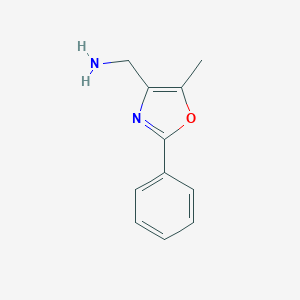

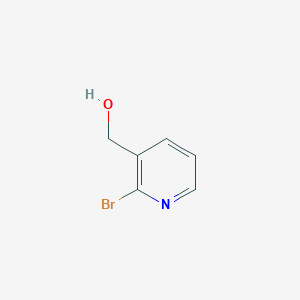

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[17-(1-acetyloxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B155347.png)